molecular formula C25H37ClN4O4 B12374700 Pomalidomide-5-C12-NH2 (hydrochloride)

Pomalidomide-5-C12-NH2 (hydrochloride)

Cat. No.: B12374700
M. Wt: 493.0 g/mol
InChI Key: OJPOYIIDYYDEGW-UHFFFAOYSA-N
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Description

Pomalidomide-5-C12-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its use in cancer treatment, particularly multiple myeloma. This compound is a cereblon (CRBN) ligand used in the recruitment of CRBN protein, and it can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5-C12-NH2 (hydrochloride) involves the functionalization of pomalidomide with a C12 alkyl chain and an amine group. The reaction typically involves peptide coupling reactions due to the presence of an amine group . The compound is then converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods: Industrial production of Pomalidomide-5-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-5-C12-NH2 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amine and alkyl groups. It can also participate in reductive amination reactions, allowing for the attachment of various functional groups .

Common Reagents and Conditions: Common reagents used in the reactions involving Pomalidomide-5-C12-NH2 (hydrochloride) include carboxyl linkers, reducing agents, and peptide coupling reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from these reactions are typically conjugates of Pomalidomide-5-C12-NH2 (hydrochloride) with other molecules, such as proteins or peptides, forming PROTACs .

Scientific Research Applications

Pomalidomide-5-C12-NH2 (hydrochloride) has a wide range of applications in scientific research. It is primarily used in the development of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This makes it a valuable tool in the study of protein function and the development of new therapeutic strategies .

In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is used to study the mechanisms of protein degradation and to develop new treatments for diseases such as cancer .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H37ClN4O4

Molecular Weight

493.0 g/mol

IUPAC Name

5-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C25H36N4O4.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-27-18-11-12-19-20(17-18)25(33)29(24(19)32)21-13-14-22(30)28-23(21)31;/h11-12,17,21,27H,1-10,13-16,26H2,(H,28,30,31);1H

InChI Key

OJPOYIIDYYDEGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCN.Cl

Origin of Product

United States

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